molecular formula C7H16O<br>CH3(CH2)6OH<br>C7H16O B041253 Heptanol CAS No. 111-70-6

Heptanol

Cat. No. B041253
CAS RN: 111-70-6
M. Wt: 116.2 g/mol
InChI Key: BBMCTIGTTCKYKF-UHFFFAOYSA-N
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Description

Heptanol, also known as heptyl alcohol, is an alcohol with a seven-carbon chain and the structural formula of CH3(CH2)6OH . It is a clear colorless liquid that is very slightly soluble in water, but miscible with ether and ethanol .


Synthesis Analysis

Heptanol can be produced through several methods. The most common method is the oxidation of heptane, a process that involves adding an oxygen molecule to the heptane molecule. Other methods include the hydration of 1-heptene, a reaction that combines 1-heptene with water to create heptanol, and the Grignard synthesis, which involves the reaction of heptyl chloride with magnesium metal .


Molecular Structure Analysis

The molecular structure of Heptanol is C7H16O with a molecular weight of 116.2013 .


Chemical Reactions Analysis

Heptanol is an alcohol. Flammable and/or toxic gases are generated by the combination of alcohols with alkali metals, nitrides, and strong reducing agents. They react with oxoacids and carboxylic acids to form esters plus water. Oxidizing agents convert them to aldehydes or ketones .


Physical And Chemical Properties Analysis

Heptanol is a colorless, oily liquid at room temperature. It has a mild, alcohol-like odor and a sweet, burnt, and nut-like taste. Its boiling point is approximately 176°C (348.8°F), and its melting point is around -34°C (-29.2°F). Its molecular weight is around 116.20 g/mol, and it has a flash point of about 60°C (140°F). It is slightly soluble in water but mixes well with many organic solvents .

Scientific Research Applications

Industrial Solvent

Heptanol, due to its solubility in many organic solvents and low solubility in water, is often used as an industrial solvent in the production of other chemicals .

Manufacturing

In the manufacturing sector, heptanol serves as a raw material in the production of esters. These esters are used in a variety of applications, including the manufacture of plasticizers and in the fragrance industry .

Scientific Research on Cell Membrane Properties

Heptanol has found use in the scientific community, specifically in research related to cell membrane properties and ionic currents. This is due to its ability to block gap junctions between cells .

Research on Mast Cell Signaling

A study shows that short-term exposure to 1-heptanol reduces membrane thermal stability and dysregulates mast cell signaling at multiple levels. Cells treated with 1-heptanol exhibited increased lateral mobility and decreased internalization of the FcεRI .

Inhibition of Mast Cell Effector Functions

The same study also found that 1-heptanol inhibits SAPK/JNK phosphorylation and effector functions such as calcium response, degranulation, and cytokine production .

Biofuel Research

Research has indicated that adding n-heptanol to mustard oil biodiesel fuel reduced brake-specific fuel consumption and increased brake thermal efficiency .

Safety And Hazards

Heptanol can be harmful if it comes into contact with the skin or if it’s ingested or inhaled. It can cause irritation to the eyes, skin, and respiratory tract. Chronic exposure may lead to more serious health issues such as organ damage .

Future Directions

Alcohol fuels like Heptanol are becoming a frequent keyword for clean fuel utilization in connection with mitigation of climate change and clean fuel technology suitable for less-used local energy sources .

properties

IUPAC Name

heptan-1-ol
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InChI

InChI=1S/C7H16O/c1-2-3-4-5-6-7-8/h8H,2-7H2,1H3
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InChI Key

BBMCTIGTTCKYKF-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCO
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Molecular Formula

C7H16O, Array
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DSSTOX Substance ID

DTXSID8021937
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Molecular Weight

116.20 g/mol
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Physical Description

Watery colorless liquid with a weak alcohol odor. Floats on water. (USCG, 1999), Liquid, Colorless fragrant liquid; [Hawley], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid/citrus odour
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Boiling Point

349 °F at 760 mmHg (USCG, 1999), 175.8 °C at 760 mm Hg, BP: 155.6 °C at 400 mm Hg; 136.6 °C at 200 mm Hg; 119.5 °C at 100 mm Hg; ... 85.8 °C at 20 mm Hg; 74.7 °C at 10 mm Hg; 64.3 °C at 5 mm Hg; 42.4deg C at 1.0 mm Hg, 175.00 to 176.00 °C. @ 760.00 mm Hg, 175 °C
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Flash Point

170 °F (USCG, 1999), 76.6 °C, 71 °C, 70 °C c.c.
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Solubility

Miscible with alcohol, ether, 1.0 g/L of water at 18 °C; 2.85 g/L of water at 100 °C; 5.15 g/L of water at 130 °C, In water, 1,670 mg/L at 25 °C, 1740 ppm (wt) at 25 °C, Slightly soluble in carbon tetrachloride; soluble in ethanol, ether, 1.67 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.1, slightly soluble in water; miscible with alcohol, ether, most fixed oils, 1 ml in 2 ml 60% alcohol (in ethanol)
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Density

0.822 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8219 at 20 °C/4 °C, 0.82 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01, 0.820-1.824
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Vapor Density

Relative vapor density (air = 1): 4.01
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Vapor Pressure

0.21 [mmHg], 0.2163 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 15
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Mechanism of Action

... The epicardial surface of 12 isolated-perfused canine left atria was optically mapped before and after 1-50 microM heptanol infusion. At baseline, no sustained (>30 s) AF could be induced in any of the 12 tissues. However, after 2 microM heptanol infusion, sustained AF was induced in 9 of 12 tissues (P < 0.001). Heptanol >5 microM caused loss of 1:1 capture during rapid pacing, causing no AF to be induced. ... Heptanol at 2 microM had no effect on the cellular action potential duration restitution or on the maximal velocity rate over time of the upstroke. The effects of heptanol were reversible., ... The experiments investigated the effects of heptanol on isolated Langendorff-perfused rabbit hearts. Heptanol inhibited both pressure generation and electrical conduction. These effects were completely reversible ... Low concentrations of heptanol (less than 0.3 mM) caused small but significant increases in the delay between the stimulus (delivered to the basal septum) artifact and local activation of the left ventricle, as measured from bipolar electrogram (BEG) recordings. There was a steep increase in the latency between stimulus and left-ventricular activation at concentrations of heptanol above 0.3 mM ... Heptanol decreased repolarization duration, measured from the activation recovery interval (ARI) of BEGs, and monophasic action potential duration at 70% repolarization (MAPD70). Heptanol also reduced left-ventricular developed pressure (LVDP), and the maximum rates of contraction and relaxation of the left ventricle; these effects were concentration dependent and reversible. Changes in ARIs, LVDP and the maximum rates of change of pressure lacked the steep response to 0.3 to 1.0 mM heptanol shown by the latency ... During premature stimulation protocols arrhythmias could be induced in hearts perfused with 0.1 to 0.3 mM heptanol but not at higher concentrations., ... Incubation of n-heptane with microsomal extracts resulted in formation of four isomeric n-heptanols. The relationship of the hydroxylating process to protein concentration and to the formation of the three main alcoholic products, namely 1-heptanol (111706), 2-heptanol (543497), and 3-heptanol (589822), were linear up to 1mg/4 minutes. Treatment of rats with phenobarbitol (50066) for 2 days enhanced hydroxylation and formation of 2-heptanol, 3-heptanol and 4-heptanol about 4 fold, but 1-heptanol was increased only 60 percent. In contrast, 3,4-benzpyrene depressed the formation of 1-heptanol to about 70 percent and increased the formation of 3-heptanol and 4-heptanol slightly. Carbon-monoxide inhibited formation of 1-heptanol. Similar results were obtained with metyrapone., ... Heptanol caused a significant growth inhibition of Xenopus tadpoles and the median lethal dose and mean teratogenic effect at 120 hours were 1.49 and 0.37 millimolar, respectively. The teratogenic index of 4.03 suggested that heptanol is a strong teratogen.
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Product Name

1-Heptanol

Color/Form

Colorless liquid

CAS RN

111-70-6, 53535-33-4
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Melting Point

-29 °F (USCG, 1999), -34.6 °C, -34.1 °C, -34 °C
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Synthesis routes and methods

Procedure details

A compound which has a boiling point of 60° C. or less at one atmospheric pressure and which contains one or more carboxylic acid ester groups is mentioned as the above-mentioned carboxylic acid esters. The total number of carbons in the carboxylic acid ester is preferably 1 to 12. The following carboxylic acid esters are preferable: (1) carboxylic acid ester obtained from the above-mentioned alcohol and carboxylic acid; (2) carboxylic acid esters obtained in combination of the above-mentioned carboxylic acid with an alcohol Containing 1 to 7 carbon atoms such as methanol, ethanol, propanol, heptanol, hexanol, glycerine, and benzyl alcohol; (3) carboxylic acid eaters obtained in combination of the above-mentioned alcohol with a carboxylic acid containing 1 to 18 carbon atoms such as acetic acid, propionic acid, hexanoic acid, and butanoic acid. These may be used singly or in combination of two or more species of them.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Heptanol primarily targets gap junctions, specialized protein channels that facilitate direct intercellular communication by allowing the passage of ions and small molecules between adjacent cells [, , , , , , , ].

A: Heptanol acts as a gap junction inhibitor or uncoupler. It disrupts the formation of functional gap junction channels, thereby hindering intercellular communication [, , , , , , , , ].

ANone: The downstream effects of heptanol are context-dependent and vary depending on the cell type and experimental conditions. Some observed effects include:

  • Cardiac Muscle: Heptanol can decrease conduction velocity, potentially leading to arrhythmias [, , ]. It may also exert cardioprotective effects against ischemia/reperfusion injury, possibly by delaying electrical uncoupling during prolonged ischemia [, ].
  • Smooth Muscle: Heptanol can inhibit neurogenic contractions, suggesting a role for gap junctions in mediating these responses [, , ]. It can also affect myogenic tone in cerebral arteries [].
  • Other Tissues: Heptanol has been shown to inhibit myoblast fusion, indicating a role for gap junctions in this process []. It can also influence osteoclast activity, suggesting a potential role in bone remodeling [].

ANone: The molecular formula of heptanol is C7H16O, and its molecular weight is 116.20 g/mol.

ANone: Spectroscopic data for heptanol can be found in various chemical databases and publications. Common techniques used to characterize heptanol include:

    A: Heptanol has potential as a biofuel due to its favorable combustion characteristics and potential for renewable production [, ]. Studies have explored its use as a fuel additive in diesel engines [, ].

    A: Yes, challenges include optimizing engine performance and emissions when using heptanol blends [, ].

    ANone: While heptanol itself may not be widely used as a catalyst, it can participate in chemical reactions. For example:

    • Alcoholysis Reactions: Heptanol can act as a reactant in alcoholysis reactions catalyzed by enzymes like lipase [].

    ANone: Yes, computational methods have been employed to study the behavior of heptanol. For instance:

    • Molecular Dynamics (MD) Simulations: MD simulations have been used to investigate the distribution and dynamics of heptanol molecules at the air-water interface and in aqueous electrolyte solutions [].

    A:

    • Early Studies on Gap Junctions: Early research established heptanol's ability to disrupt gap junction communication, laying the groundwork for its use as a tool to study intercellular communication [].
    • Investigation of Cardiac Effects: Heptanol's effects on cardiac electrophysiology and its potential as a cardioprotective agent have been areas of active research [, , , ].

    ANone: Yes, heptanol's diverse properties have led to its application in various fields:

    • Biological Research: A widely used tool for studying the role of gap junctions in various physiological processes [, , , , , , , , , , , , , , , , , , ].
    • Biofuel Development: Explored as a potential biofuel or fuel additive due to its energy content and potential for renewable production [, ].

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.